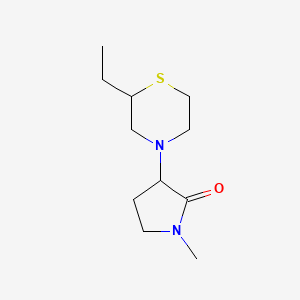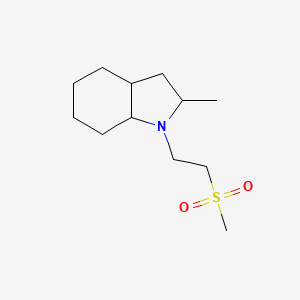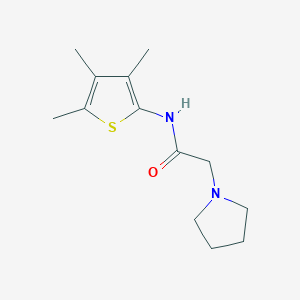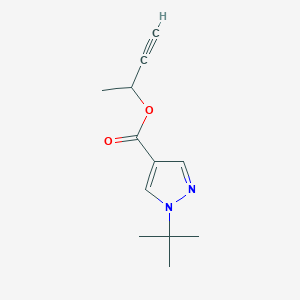![molecular formula C12H18N2O B7586401 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole, also known as OPC-31260, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the oxazole family, which is a group of organic compounds that contain a five-membered ring with an oxygen and nitrogen atom. OPC-31260 has been found to have a unique mechanism of action and may have applications in the fields of neuroscience and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole involves binding to the sigma-1 receptor and modulating its activity. This receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium signaling and protein folding. By binding to this receptor, 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole can alter these processes and affect the overall functioning of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole are complex and not fully understood. It has been found to have anxiolytic and antidepressant effects in animal models, as well as the ability to improve memory and cognitive function. Additionally, 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole in lab experiments is its unique mechanism of action. This compound has been found to have a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying this receptor and its role in various physiological processes. However, one limitation of using 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole is its limited availability and the complexity of its synthesis, which may make it difficult for some researchers to obtain and use.
Direcciones Futuras
There are several future directions for research on 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to better understand the biochemical and physiological effects of 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole and its mechanism of action. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole to make it more widely available for scientific research.
Métodos De Síntesis
The synthesis of 3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole involves several steps, including the formation of a cyclopentane ring and the introduction of an oxazole group. The exact method of synthesis is complex and beyond the scope of this paper, but it is worth noting that the compound is not readily available and requires specialized equipment and expertise to produce.
Aplicaciones Científicas De Investigación
3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action that involves binding to a specific type of receptor in the brain known as the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.
Propiedades
IUPAC Name |
3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-10-4-2-7-14(12(10)5-1)9-11-6-8-15-13-11/h6,8,10,12H,1-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLLHAAHGLCMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCN(C2C1)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)

![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)


